

"2-(Pyrimidin-2-ylamino)-propionic acid" stability testing

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Compound of Interest

Compound Name:	2-(Pyrimidin-2-ylamino)-propionic acid
CAS No.:	126190-31-6
Cat. No.:	B164004

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Application Note: Comprehensive Stability Testing and Degradation Profiling of **2-(Pyrimidin-2-ylamino)-propionic Acid**

Introduction & Mechanistic Rationale

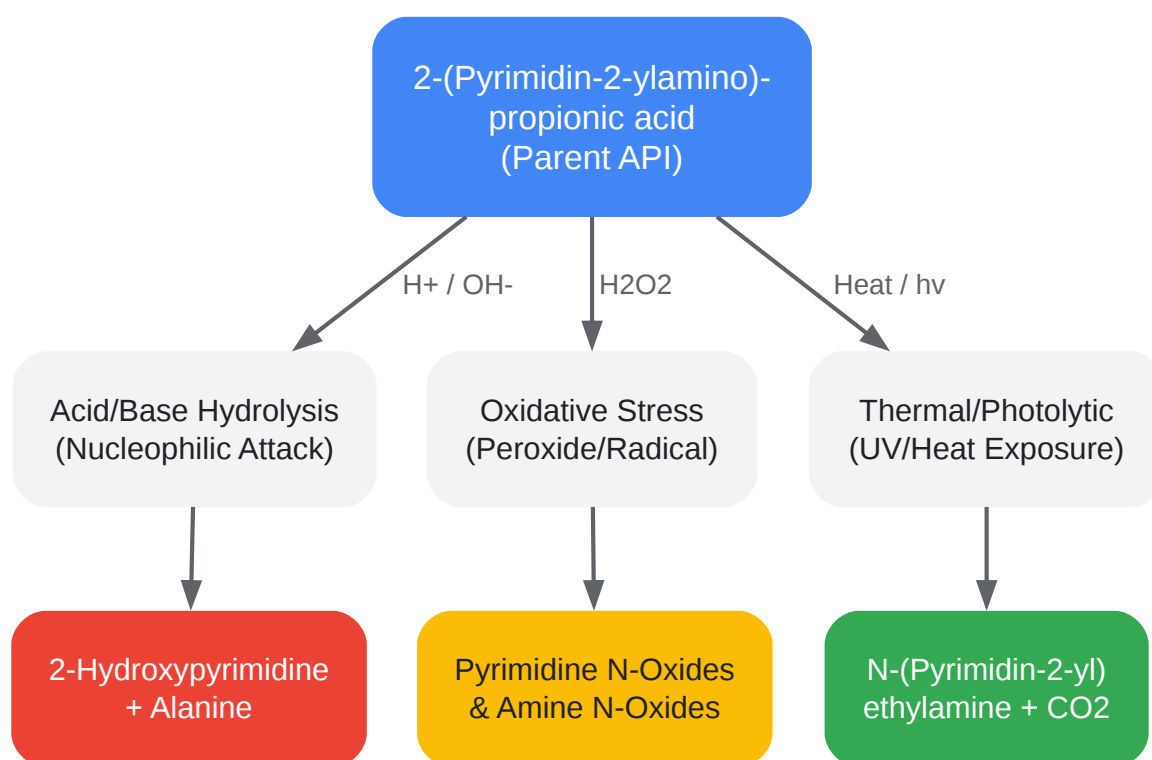
2-(Pyrimidin-2-ylamino)-propionic acid is a functionalized amino acid derivative (an N-pyrimidinyl alanine) frequently utilized as a critical building block in the synthesis of peptidomimetics and small-molecule kinase inhibitors. Because of its dual functionality—an electron-deficient pyrimidine ring and a chiral alpha-amino acid moiety—its stability profile is complex.

According to ICH Q1A(R2) guidelines, forced degradation (stress testing) must be conducted to elucidate the inherent stability characteristics of the active pharmaceutical ingredient (API) and to validate that the analytical procedures are stability-indicating[1]. This application note provides a self-validating, step-by-step protocol for the stress testing and long-term stability assessment of **2-(Pyrimidin-2-ylamino)-propionic acid**, grounded in established degradation mechanics.

Mechanistic Insights into Degradation Pathways

To design an effective Stability-Indicating Method (SIM), one must first understand the causality behind the molecule's degradation. The structural vulnerabilities of **2-(Pyrimidin-2-ylamino)-propionic acid** dictate its breakdown under specific environmental stressors:

- **Hydrolytic Susceptibility (S_NAr Mechanism):** The secondary amine bridges the propionic acid to the 2-position of the pyrimidine ring. Because the two nitrogen atoms in the pyrimidine ring strongly withdraw electron density, the C(2) carbon is highly electrophilic. Under strongly acidic conditions, the pyrimidine nitrogens become protonated, further increasing the electrophilicity of C(2). This makes the C-N bond highly susceptible to nucleophilic attack by water, leading to cleavage into 2-hydroxypyrimidine and alanine[2].
- **Oxidative Vulnerability:** The electron-rich secondary amine and the tertiary-like nitrogens within the pyrimidine ring are highly prone to oxidation. Exposure to peroxides or radical initiators typically yields N-oxide derivatives. This specific oxidative pathway is well-documented in the degradation profiling of other pyrimidin-2-ylamino containing drugs, such as Nilotinib[3].
- **Photochemical & Thermal Instability:** Alpha-amino acids can undergo decarboxylation under extreme thermal stress. Furthermore, UV light (300–400 nm) can excite the pyrimidine's conjugated system, potentially leading to radical-mediated breakdown of the propionic acid side chain. ICH Q1B mandates specific photostability testing to account for these vulnerabilities[4],[5].



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Figure 1: Predicted degradation pathways of **2-(Pyrimidin-2-ylamino)-propionic acid**.

Experimental Protocols: Forced Degradation (Stress Testing)

The goal of forced degradation is not to completely destroy the molecule, but to achieve a targeted 5% to 20% degradation. This ensures the analytical method can resolve the parent API from its primary degradants without generating secondary, non-relevant breakdown products[6].

Step-by-Step Stress Protocol

- **Sample Preparation:** Prepare a 1.0 mg/mL stock solution of the API in a 50:50 mixture of LC-MS grade Water and Acetonitrile.
- **Acid Hydrolysis:** Transfer 5.0 mL of the stock solution to a 10 mL volumetric flask. Add 1.0 mL of 1.0 N HCl. Seal and incubate in a water bath at 60°C for 24 hours. Cool to room temperature and neutralize with 1.0 mL of 1.0 N NaOH before HPLC injection.
- **Base Hydrolysis:** Transfer 5.0 mL of the stock solution. Add 1.0 mL of 1.0 N NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 1.0 mL of 1.0 N HCl.
- **Oxidative Stress:** Transfer 5.0 mL of the stock solution. Add 1.0 mL of 3% H₂O₂. Incubate at room temperature (20-25°C) in the dark for 24 hours.
- **Thermal Stress (Solid State):** Spread 50 mg of the solid API in a thin, uniform layer inside a glass petri dish. Incubate in a dry oven at 60°C for 7 days. Reconstitute to 1.0 mg/mL in diluent prior to analysis.
- **Photolytic Stress (ICH Q1B):** Expose both solid API (in a quartz dish) and liquid stock solution (in a quartz cuvette) to a cool white fluorescent lamp and a near-UV lamp. Ensure a minimum exposure of 1.2 million lux hours of visible light and 200 W·hr/m² of near-UV energy[7]. Include a dark control (foil-wrapped) to differentiate thermal from photolytic degradation.

Analytical Methodology: Stability-Indicating HPLC-DAD-MS Method

To achieve effective separation of polar amino acid derivatives and their structurally similar degradants, a specialized stationary phase with enhanced retention for peptide-like molecules is required[8].

- Column: Phenomenex Aeris™ Peptide XB-C18 (150 x 4.6 mm, 3.6 μm) or equivalent.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
- Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Injection Volume: 10 μL.
- Gradient Program:
 - 0.0 - 2.0 min: 5% B
 - 2.0 - 15.0 min: Linear gradient from 5% to 60% B
 - 15.0 - 18.0 min: Linear gradient from 60% to 90% B
 - 18.0 - 20.0 min: Hold at 90% B
 - 20.0 - 21.0 min: Return to 5% B
 - 21.0 - 25.0 min: Re-equilibration at 5% B
- Detection: Diode Array Detector (DAD) scanning from 200–400 nm (quantitation at 254 nm for the pyrimidine chromophore). Inline Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode (m/z 100–500) for degradant identification.

System Suitability & Self-Validation (Trustworthiness)

To ensure the protocol acts as a self-validating system, the following criteria must be met for every stress condition:

- **Peak Purity Verification:** Utilize the DAD software to calculate the peak purity angle of the parent API. The purity angle must be less than the purity threshold, confirming that no degradant is co-eluting with the main peak[9].
- **Mass Balance Calculation:** The sum of the area of the parent peak and all degradant peaks in the stressed sample must equal 95%–105% of the parent peak area in the unstressed control. A mass balance <95% indicates that degradants are either volatile (e.g., CO₂ from decarboxylation) or lack a UV chromophore, necessitating reliance on MS or ELSD data.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes

Stress Condition	Reagent / Environment	Time & Temp	Target Degradation	Major Predicted Degradant
Acidic	0.1 N HCl (Solution)	24 hrs @ 60°C	10 - 15%	2-Hydroxypyrimidine
Basic	0.1 N NaOH (Solution)	24 hrs @ 60°C	10 - 15%	2-Hydroxypyrimidine
Oxidative	3% H ₂ O ₂ (Solution)	24 hrs @ RT	5 - 10%	Pyrimidine N-oxide
Thermal	Dry Heat (Solid)	7 days @ 60°C	< 5%	N-(Pyrimidin-2-yl)ethylamine
Photolytic	1.2M lux hrs + 200 W·hr/m ² UV	~7 days @ RT	5 - 10%	Decarboxylation products

Table 2: ICH Q1A(R2) Long-Term and Accelerated Stability Schedule

Study Type	Storage Condition	Minimum Time Period	Testing Frequency (Months)
Long-Term	25°C ± 2°C / 60% RH ± 5% RH	12 Months	0, 3, 6, 9, 12, 18, 24, 36
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 Months	0, 3, 6, 9, 12
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 Months	0, 3, 6

(Note: Intermediate testing is only required if significant change occurs during the 6-month accelerated study[1].)

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